molecular formula C8H11N3 B15450800 (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene CAS No. 62789-33-7

(1E)-1,3-Dimethyl-3-phenyltriaz-1-ene

Cat. No.: B15450800
CAS No.: 62789-33-7
M. Wt: 149.19 g/mol
InChI Key: KBYKAFYTUNFNBB-UHFFFAOYSA-N
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Description

(1E)-1,3-Dimethyl-3-phenyltriaz-1-ene is an organic compound with the molecular formula C8H11N3 and an average mass of 149.20 g/mol . It is also known by several synonyms, including 1-Phenyl-3,3-dimethyltriazene, PDMT, and NSC 3094 . The specific (1E) stereodescriptor in the name indicates the geometry of the molecule. This product is intended for research purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary applications. Note on Research Applications: Specific research applications, mechanistic data, and detailed physicochemical properties for (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene are not available in the current literature. Researchers are advised to consult specialized chemical databases and primary scientific literature for further investigation.

Properties

CAS No.

62789-33-7

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

N-methyl-N-(methyldiazenyl)aniline

InChI

InChI=1S/C8H11N3/c1-9-10-11(2)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

KBYKAFYTUNFNBB-UHFFFAOYSA-N

Canonical SMILES

CN=NN(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Overview

The following table summarizes key structural and physical properties of (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (N1/N3) pKa Boiling Point (°C) Density (g/cm³)
(1E)-1,3-Dimethyl-3-phenyltriaz-1-ene (Target) C₈H₁₁N₃ 149.20 N1: Me; N3: Me, Ph N/A N/A N/A
(1E)-1-Methyl-3-p-tolyltriaz-1-ene (Ev1) C₉H₁₃N₃ 163.22 N1: Me; N3: 4-methylphenyl N/A N/A N/A
3,3-Dimethyl-1-phenyltriazene (Ev3) C₈H₁₁N₃ 149.20 N1: Ph; N3: 2 Me N/A N/A N/A
3,3-Dimethyl-1-(4-CF₃-phenyl)triazene (Ev2) C₁₀H₁₁F₃N₃ 230.21 N1: 4-CF₃Ph; N3: 2 Me N/A N/A N/A
(1E)-1-(4-BrPh)-3-(4-MePh)triaz-1-ene (Ev4) C₁₃H₁₂BrN₃ 290.16 N1: 4-BrPh; N3: 4-methylphenyl 1.26 372.0 ± 52.0 1.37 ± 0.1

Key Findings and Analysis

Substituent Effects on Electronic Properties
  • Electron-Withdrawing Groups (EWGs):

    • Ev2 (4-CF₃Ph) and Ev4 (4-BrPh) contain EWGs, which stabilize the triazene via inductive effects. Ev4’s pKa (1.26) is significantly lower than typical triazenes, reflecting enhanced acidity due to bromine’s electron-withdrawing nature .
    • The trifluoromethyl group in Ev2 likely increases thermal stability by delocalizing electron density .
  • Electron-Donating Groups (EDGs):

    • Ev1 (4-methylphenyl) and the target compound (Ph) exhibit EDGs, which may reduce acidity and increase basicity compared to Ev2/Ev4. However, experimental pKa data for these compounds is unavailable .
Steric and Solubility Considerations
  • Steric Hindrance: The target compound and Ev3 both feature two substituents on N3 (Me/Ph or 2 Me). Ev3’s phenyl group at N1 introduces planar rigidity, which may influence π-π stacking interactions in solid-state structures .
  • Solubility:

    • Ev4’s higher molar mass (290.16 g/mol) and bromine content correlate with elevated density (1.37 g/cm³) and boiling point (372°C), suggesting lower volatility and higher lipophilicity compared to other compounds .
Comparative Stability and Reactivity
  • Thermal Stability:

    • Ev2’s CF₃ group enhances stability against thermal decomposition, whereas the target compound’s phenyl group may offer resonance stabilization. Ev3’s dual methyl groups on N3 could reduce stability due to steric strain .
  • Reactivity in Cross-Coupling Reactions:

    • Triazenes with aryl halides (e.g., Ev4’s Br substituent) are often used as intermediates in Suzuki-Miyaura couplings. The target compound’s lack of halide substituents may limit its utility in such reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation of aryl halides with diazotized amines or triazene derivatives. Key variables include solvent choice (ethanol or acetonitrile), temperature (typically 0–60°C), and catalysts like copper salts, which enhance reaction efficiency. For instance, acetonitrile may improve yields by stabilizing intermediates compared to ethanol. Purification via column chromatography or recrystallization is critical to isolate geometric isomers .

Q. How can the geometric isomerism of (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene be confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) distinguishes isomers via coupling constants and chemical shifts. For example, E-isomers exhibit distinct NOE correlations in 2D-NMR. X-ray crystallography provides definitive structural confirmation by resolving bond angles and substituent spatial arrangements, as demonstrated in related triazene structures .

Q. What analytical techniques are essential for characterizing triazene derivatives like (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., N=N stretching at ~1450 cm⁻¹). High-Performance Liquid Chromatography (HPLC) monitors purity and isomer ratios, especially when optimizing synthetic protocols .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reported isomerization rates of (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene under varying pH?

  • Methodological Answer : Controlled kinetic experiments (e.g., UV-Vis monitoring at 250–300 nm) quantify isomerization rates. Buffer systems (pH 2–12) and temperature-controlled setups isolate pH effects. Discrepancies may arise from solvent polarity or trace metal ions; thus, chelating agents (e.g., EDTA) are recommended to suppress catalytic side reactions .

Q. What computational approaches predict the reactivity of (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are modeled using polarizable continuum models (PCM). For example, Mulliken charge analysis of the triazene core reveals electron-deficient regions prone to nucleophilic attack .

Q. How can thermal stability studies address degradation challenges during prolonged experiments?

  • Methodological Answer : Thermogravimetric Analysis (TGA) identifies decomposition thresholds (e.g., >150°C). For long-term stability, inert atmospheres (N₂/Ar) and low-temperature storage (-20°C) minimize oxidation. Real-time degradation is monitored via HPLC-MS, with cooling systems (4°C) recommended to stabilize labile intermediates during synthesis .

Q. What strategies mitigate discrepancies in synthetic yields caused by solvent impurities?

  • Methodological Answer : Solvent pre-treatment (e.g., molecular sieves for dehydration) reduces variability. Systematic screening via Design of Experiments (DoE) identifies optimal solvent-catalyst combinations. For example, acetonitrile with 5 mol% CuI increases yields by 15–20% compared to untreated solvents .

Q. How does substituent electronic effects influence the photochemical behavior of (1E)-1,3-Dimethyl-3-phenyltriaz-1-ene derivatives?

  • Methodological Answer : Ultraviolet (UV) irradiation experiments coupled with Time-Dependent DFT (TD-DFT) correlate substituent electron-withdrawing/donating effects with photolysis rates. Hammett constants (σ) quantify substituent influence; nitro groups accelerate N₂ release, while methoxy groups stabilize the triazene core .

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